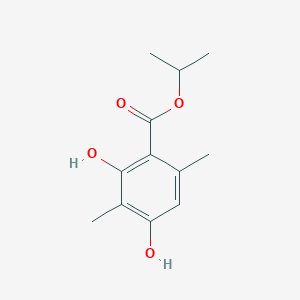

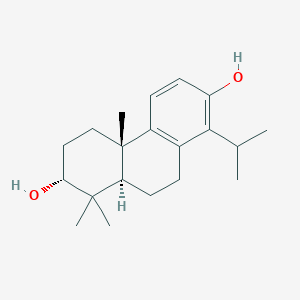

(2R,4As,10aR)-1,1,4a-trimethyl-8-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-2,7-diol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2R,4As,10aR)-1,1,4a-trimethyl-8-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-2,7-diol, commonly known as tetrahydrocannabinol (THC), is a psychoactive compound found in the cannabis plant. It is the primary psychoactive component responsible for the euphoric effects of cannabis consumption. THC has been the subject of extensive scientific research due to its potential therapeutic applications.

Mechanism of Action

(2R,4As,10aR)-1,1,4a-trimethyl-8-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-2,7-diol exerts its effects on the body by binding to cannabinoid receptors in the brain and nervous system. These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes, including pain, mood, appetite, and sleep. (2R,4As,10aR)-1,1,4a-trimethyl-8-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-2,7-diol binds to these receptors and activates them, leading to the psychoactive effects associated with cannabis consumption.

Biochemical and Physiological Effects:

(2R,4As,10aR)-1,1,4a-trimethyl-8-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-2,7-diol has a range of biochemical and physiological effects on the body. It has been found to increase heart rate, impair memory and concentration, and alter perception and mood. It also has analgesic and anti-inflammatory properties, making it potentially useful in the treatment of chronic pain and inflammation.

Advantages and Limitations for Lab Experiments

(2R,4As,10aR)-1,1,4a-trimethyl-8-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-2,7-diol has several advantages and limitations for lab experiments. One advantage is that it is readily available and can be synthesized or extracted from cannabis plants. It is also relatively stable and can be stored for long periods. However, (2R,4As,10aR)-1,1,4a-trimethyl-8-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-2,7-diol has psychoactive effects, which can make it difficult to conduct experiments on human subjects. It can also be challenging to control for individual differences in response to (2R,4As,10aR)-1,1,4a-trimethyl-8-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-2,7-diol.

Future Directions

There are several future directions for research on (2R,4As,10aR)-1,1,4a-trimethyl-8-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-2,7-diol. One area of focus is the development of new synthetic and biosynthetic methods for producing (2R,4As,10aR)-1,1,4a-trimethyl-8-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-2,7-diol. Another area of focus is the identification of new therapeutic applications for (2R,4As,10aR)-1,1,4a-trimethyl-8-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-2,7-diol, particularly in the treatment of neurological and psychiatric disorders. Additionally, there is a need for further research on the long-term effects of (2R,4As,10aR)-1,1,4a-trimethyl-8-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-2,7-diol use, particularly in heavy users.

Synthesis Methods

(2R,4As,10aR)-1,1,4a-trimethyl-8-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-2,7-diol can be synthesized through various methods, including chemical synthesis, biosynthesis, and extraction from cannabis plants. Chemical synthesis involves the use of chemical reactions to create (2R,4As,10aR)-1,1,4a-trimethyl-8-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-2,7-diol from precursor compounds. Biosynthesis involves the use of genetically modified microorganisms to produce (2R,4As,10aR)-1,1,4a-trimethyl-8-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-2,7-diol. Extraction from cannabis plants involves the use of solvents to extract (2R,4As,10aR)-1,1,4a-trimethyl-8-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-2,7-diol from the plant material.

Scientific Research Applications

(2R,4As,10aR)-1,1,4a-trimethyl-8-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-2,7-diol has been the subject of extensive scientific research due to its potential therapeutic applications. It has been found to have analgesic, anti-inflammatory, antiemetic, and antioxidant properties. It has also been found to have potential applications in the treatment of various medical conditions, including chronic pain, multiple sclerosis, epilepsy, and cancer.

properties

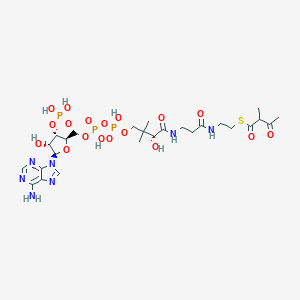

CAS RN |

18325-87-6 |

|---|---|

Product Name |

(2R,4As,10aR)-1,1,4a-trimethyl-8-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-2,7-diol |

Molecular Formula |

C20H30O2 |

Molecular Weight |

302.5 g/mol |

IUPAC Name |

(2R,4aS,10aR)-1,1,4a-trimethyl-8-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-2,7-diol |

InChI |

InChI=1S/C20H30O2/c1-12(2)18-13-6-9-16-19(3,4)17(22)10-11-20(16,5)14(13)7-8-15(18)21/h7-8,12,16-17,21-22H,6,9-11H2,1-5H3/t16-,17+,20+/m0/s1 |

InChI Key |

NORGIWDZGWMMGU-SQGPQFPESA-N |

Isomeric SMILES |

CC(C)C1=C(C=CC2=C1CC[C@@H]3[C@@]2(CC[C@H](C3(C)C)O)C)O |

SMILES |

CC(C)C1=C(C=CC2=C1CCC3C2(CCC(C3(C)C)O)C)O |

Canonical SMILES |

CC(C)C1=C(C=CC2=C1CCC3C2(CCC(C3(C)C)O)C)O |

synonyms |

14-Isopropylpodocarpa-8,11,13-triene-3α,13-diol |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

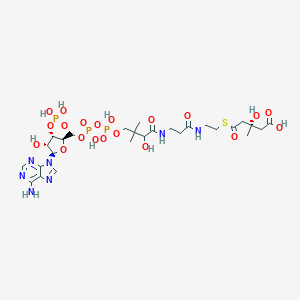

![5-[2-[3-[[4-[[[5-(6-Aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-methyl-5-oxopent-3-enoic acid](/img/structure/B108369.png)